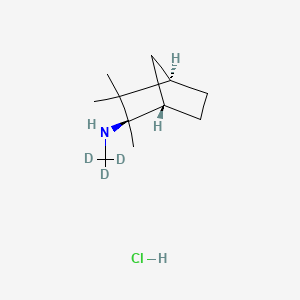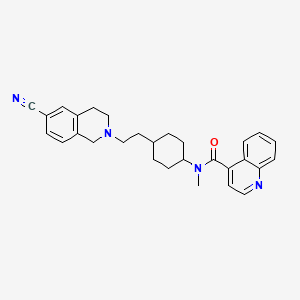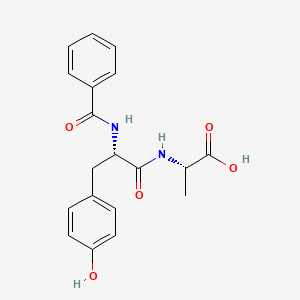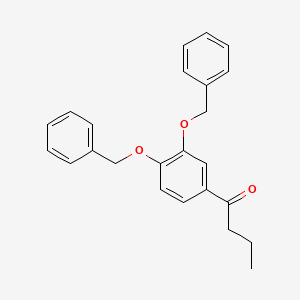
3',4'-Dibenzyloxy-1-phenyl-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4'-Dibenzyloxy-1-phenyl-2-butanone, commonly referred to as DBOPB, is a synthetic organic compound used in various scientific applications. It is a colorless, crystalline solid with a melting point of 53-54 °C. DBOPB is mainly used in the synthesis of other compounds and as a reagent in organic synthesis. It is also used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. In addition, DBOPB has been used in the synthesis of polymers, dyes, and other materials.
Scientific Research Applications
Antimicrobial Properties : A study on Helichrysum gymnocomum, a plant in the Asteraceae family, isolated compounds including dibenzyloxy flavonoids. These compounds exhibited significant antimicrobial properties, with notable activity against pathogens like Staphylococcus aureus, including methicillin and gentamycin resistant strains (Drewes & van Vuuren, 2008).
Biocatalysis in Chemical Synthesis : A study on Baeyer–Villiger monooxygenases, which are enzymes catalyzing a wide range of substrates, demonstrated the enzyme's application in synthesizing enantiopure compounds. This includes the conversion of 3-phenyl-2-butanone, a compound structurally similar to 3',4'-Dibenzyloxy-1-phenyl-2-butanone (Geitner et al., 2010).
Chemical Synthesis Techniques : Research on the synthesis of 3-Hydroxy-4-phenyl-2-butanone, a compound related to 3',4'-Dibenzyloxy-1-phenyl-2-butanone, explored different methods of preparation, highlighting the potential for chemical manipulation and synthesis of similar compounds (Sun Baoguo, 2011).
Flavour and Fragrance Industry Applications : A study on the synthesis and characteristic odor of optically active 3‐hydroxy‐4‐phenyl‐2‐butanone, a related compound, revealed its potential application in the flavor and fragrance industry. The study showed different stereoisomers had distinct odors, indicating the relevance of similar compounds in sensory applications (Tian et al., 2011).
properties
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-2-9-22(25)21-14-15-23(26-17-19-10-5-3-6-11-19)24(16-21)27-18-20-12-7-4-8-13-20/h3-8,10-16H,2,9,17-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUMIQWAWGZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dibenzyloxy-1-phenyl-2-butanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


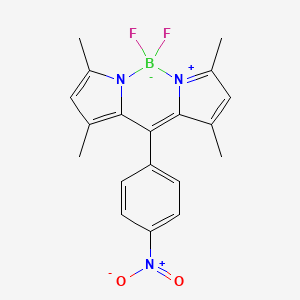

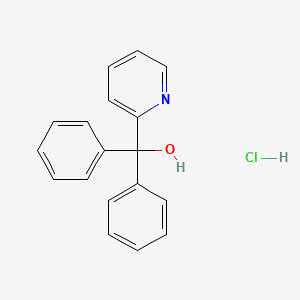

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
